molecular formula C21H20Cl2N2O2 B283182 N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine

Cat. No. B283182
M. Wt: 403.3 g/mol
InChI Key: UNOAJOUPOZIZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as JNJ-38518168, is a small molecule inhibitor of the histamine H3 receptor. It was developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine works by selectively blocking the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters. By blocking this receptor, N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine increases the release of acetylcholine, dopamine, and norepinephrine, which are important neurotransmitters for cognitive function.
Biochemical and Physiological Effects:
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the prefrontal cortex, hippocampus, and striatum. These neurotransmitters are important for attention, memory, and learning. N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has also been shown to increase the activity of cholinergic neurons in the hippocampus, which are important for memory consolidation.

Advantages and Limitations for Lab Experiments

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has several advantages for lab experiments. It has a high affinity and selectivity for the histamine H3 receptor, which makes it a useful tool for studying the role of this receptor in cognitive function. N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine is also orally bioavailable, which makes it easy to administer to animals and humans. However, N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has a short half-life and is rapidly metabolized, which can make it difficult to maintain a steady concentration in the body.

Future Directions

There are several future directions for the study of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine. One direction is to investigate its potential as a treatment for other cognitive disorders such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Another direction is to investigate its potential as a cognitive enhancer in healthy individuals. Finally, further research is needed to understand the long-term effects of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine on cognitive function and the underlying mechanisms.

Synthesis Methods

The synthesis of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine involves several steps. The first step is the reaction of 2,6-dichlorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base. This reaction forms the intermediate, 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl alcohol. The intermediate is then reacted with 2-pyridinemethylamine in the presence of a base to form the final product, N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine.

Scientific Research Applications

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been extensively studied for its potential as a treatment for cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to improve attention and memory in healthy human subjects.

properties

Molecular Formula

C21H20Cl2N2O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C21H20Cl2N2O2/c1-26-21-11-15(12-24-13-16-5-2-3-10-25-16)8-9-20(21)27-14-17-18(22)6-4-7-19(17)23/h2-11,24H,12-14H2,1H3

InChI Key

UNOAJOUPOZIZLR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=CC=C3Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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